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Compound of Interest

Compound Name: Ac-leu-nhme

CAS No.: 32483-15-1

Cat. No.: B556392 Get Quote

The "Blocked Dipeptide" Standard in Protein Conformational Analysis

Executive Summary
Ac-Leu-NHMe (N-Acetyl-L-leucine N-methylamide) is the quintessential model system for

investigating the intrinsic conformational preferences of the protein backbone. Unlike free

amino acids, which exist as zwitterions in neutral solution, Ac-Leu-NHMe is "terminally

blocked." The acetylation of the N-terminus and methylamidation of the C-terminus eliminate

the charged termini (

), effectively mimicking the local electronic environment of a Leucine residue embedded within
a polypeptide chain.

For researchers in computational chemistry, biophysics, and drug design, this molecule serves

as the primary benchmark for validating molecular dynamics (MD) force fields (AMBER,

CHARMM, OPLS) and calibrating spectroscopic methods (FTIR, NMR, CD) for secondary

structure determination.
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Property Specification

Systematic Name (2S)-2-acetamido-N,4-dimethylpentanamide

Common Name
Ac-Leu-NHMe; N-Acetyl-L-leucine N-

methylamide

CAS Number 32483-15-1

Molecular Formula

Molecular Weight 186.25 g/mol

Melting Point 165–167 °C

Solubility
Soluble in DMSO, Methanol, Ethanol, Water

(moderate), Chloroform

Role Terminally Blocked Amino Acid (TBAA) Model

The Theoretical Framework: Why Ac-Leu-NHMe?
In protein folding studies, the "Ramachandran Map" describes the allowed conformational

space defined by the backbone dihedral angles

(phi) and

(psi).

The Problem with Free Amino Acids: Free Leucine (

) is dominated by strong electrostatic interactions between the charged termini, which distort
the

distribution relative to a protein environment.

The Ac-Leu-NHMe Solution: By capping the ends with peptide-like bonds (Amide groups),

Ac-Leu-NHMe isolates the intrinsic propensity of the Leucine side chain to adopt

-helical,

-sheet (
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), or

-turn (

) conformations without electrostatic interference.

Visualization: Topology & Dihedrals
The following diagram illustrates the chemical topology of Ac-Leu-NHMe, highlighting the

critical

and

torsion angles that define its secondary structure propensity.
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Figure 1: Topological map of Ac-Leu-NHMe showing the blocked termini and the rotatable

bonds (

) that determine secondary structure.

Synthesis Protocol (Solution Phase)
While Ac-Leu-NHMe is commercially available, high-purity samples for spectroscopic

calibration often require in-house synthesis to avoid trace salt contamination. The following

protocol utilizes standard carbodiimide coupling.
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Reagents:

N-Acetyl-L-Leucine (Ac-Leu-OH)[1][2][3]

Methylamine Hydrochloride (

)

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (Hydroxybenzotriazole)[4][5]

DIPEA (N,N-Diisopropylethylamine)

Solvent: Dry Dichloromethane (DCM) or DMF.

Protocol:

Activation: Dissolve Ac-Leu-OH (1.0 eq) and HOBt (1.2 eq) in dry DCM at 0°C. Stir for 15

minutes.

Coupling: Add EDC

HCl (1.2 eq) and stir for another 20 minutes at 0°C to form the active ester.

Amine Addition: Add Methylamine HCl (1.2 eq) followed by DIPEA (2.5 eq) dropwise to

neutralize the HCl and initiate coupling.

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

Work-up:

Dilute with excess DCM.

Wash sequentially with: 1M HCl (removes unreacted amine/DIPEA), Sat.

(removes unreacted acid), and Brine.[6]
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Dry organic layer over

and concentrate in vacuo.[6]

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column

Chromatography (MeOH/DCM gradient).

Experimental Characterization & Analysis
A. FTIR Spectroscopy (Conformational Probe)
Infrared spectroscopy is the most rapid method to assess the conformational ensemble of Ac-
Leu-NHMe. The Amide I band (C=O stretch) is the primary indicator.

Experimental Setup: Dissolve Ac-Leu-NHMe in a non-polar solvent (e.g.,

or

) to observe intramolecular Hydrogen bonding, or

for hydration studies.

Key Band Assignments:

Conformer Structure Type

Amide I Frequency
(

)

Note

C5
Extended (

-sheet like)
~1690–1695

Weak H-bond (5-

membered ring)

C7eq -turn ~1660–1675
Strong H-bond (7-

membered ring)

Solvated PPII / Random Coil ~1640–1655
H-bonded to solvent

(if in water)

B. NMR Spectroscopy (Dihedral Validation)
Nuclear Magnetic Resonance (NMR) provides quantitative data on the
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dihedral angle via the Karplus Equation, which relates the vicinal coupling constant

to the torsion angle.

Solvent: DMSO-

is preferred to prevent amide proton exchange, though

is used to study intramolecular folding.

Critical Measurement: Measure the coupling constant between the Amide Proton (NH) and

the Alpha Proton (

).

Equation:

Interpretation: A

value of < 6 Hz typically indicates a helical or turn conformation, while > 8 Hz indicates an
extended (

) structure.

Computational Benchmarking Workflow
Ac-Leu-NHMe is the "Gold Standard" for parameterizing force fields. If a force field (e.g.,

AMBER ff19SB) cannot reproduce the experimental ratio of C7eq/C5 conformers in this

molecule, it will likely fail for larger proteins.

Workflow Diagram
The following diagram outlines the logical flow for using Ac-Leu-NHMe to validate a

computational model against experimental data.
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Figure 2: Workflow for cross-validating computational force fields using Ac-Leu-NHMe
experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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